5-chloro-2-methyl-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-2-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWNOZKZEGWJPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651231 | |
| Record name | 5-Chloro-2-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-69-2 | |
| Record name | 5-Chloro-2-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation and Chlorination
- The synthesis often begins with 5-chloro-1H-indole , which can be prepared by treating indole with chlorinating agents under controlled conditions.
- Chlorination at the 5-position is typically achieved using electrophilic chlorination reagents, ensuring regioselectivity.
Methylation at the 2-Position
Introduction of the Carboxylic Acid Group at the 3-Position
- The carboxylic acid at the 3-position is commonly introduced via oxidation or carboxylation reactions.
- One route involves the conversion of 3-substituted indoles to 3-carboxylic acid derivatives through hydrolysis of ester intermediates.
- Another approach uses nucleophilic substitution reactions on protected indole-3-acetic acid derivatives, followed by deprotection to yield the free acid.
Representative Synthetic Route Example
A typical synthetic sequence for 5-chloro-2-methyl-1H-indole-3-carboxylic acid may include the following steps:
This sequence combines chlorination, methylation, protection, substitution, and deprotection steps to achieve the target molecule efficiently.
Advanced Synthetic Techniques
Use of Microwave Irradiation and Ionic Liquids
- Recent advances include the use of ionic liquids such as 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) under microwave irradiation to facilitate the synthesis of indole-2-carboxylic acid esters with high yields and short reaction times.
- This method offers a greener and more efficient alternative to traditional heating methods, allowing scale-up to gram quantities.
Carbamoylation and Amide Formation
- For derivatives related to this compound, carbamoylation reactions using reagents like Me2AlCl and isocyanates have been employed to directly convert indoles to carboxamide derivatives.
- These methods provide high yields and mild conditions, expanding the versatility of indole functionalization.
Research Findings and Yield Optimization
- The isomerization of 5-chloro-3-substituted indoles in polyphosphoric acid has been shown to provide good yields (60-67%) for 2-substituted 5-chloroindoles, a crucial intermediate.
- Microwave-assisted synthesis in ionic liquids has achieved yields up to 88% for indole-2-carboxylic acid esters, indicating potential for improved efficiency in related carboxylic acid syntheses.
- The use of strong bases like lithium diisopropylamide (LDA) in nucleophilic substitution steps ensures high regioselectivity and good conversion rates.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
5-chloro-2-methyl-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use reagents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Pharmaceutical Development
5-Chloro-2-methyl-1H-indole-3-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Recent studies have highlighted its role in developing compounds that inhibit mutant pathways associated with cancer proliferation, such as the EGFR/BRAF pathways. For instance, derivatives of this compound have shown significant antiproliferative activity against various cancer cell lines, with GI50 values indicating substantial effectiveness (ranging from 29 nM to 78 nM) .
Key Findings:
- Anticancer Activity: The compound exhibits potent anticancer properties, particularly in inhibiting cell viability in pancreatic, breast, and epithelial cancer lines.
- Mechanism of Action: Its structural features facilitate interactions with key amino acids in target proteins, enhancing its inhibitory effects on cancer cell growth .
Biochemical Research
In biochemical studies, this compound is utilized to investigate the mechanisms of action of indole derivatives. This research contributes to a deeper understanding of cellular processes and the biochemical pathways involved in disease mechanisms.
Applications:
- Cellular Mechanism Studies: The compound aids in elucidating how indole derivatives interact within biological systems, potentially leading to new therapeutic strategies.
- Standardization in Analytical Methods: It is often used as a standard in analytical chemistry to detect and quantify similar compounds in complex mixtures .
Agricultural Chemistry
The compound shows promise in agricultural applications, particularly in the development of agrochemicals. Its biological activity against pests positions it as a candidate for enhancing crop protection products.
Potential Uses:
- Pesticide Development: Research indicates that derivatives of this compound can be effective against specific agricultural pests, improving crop yield and sustainability.
- Biological Activity: The compound's ability to interact with biological systems makes it suitable for further exploration in agrochemical formulations .
Material Science
In material science, this compound can be incorporated into polymer formulations. This incorporation enhances the properties of materials used in coatings and adhesives.
Key Benefits:
- Improved Material Properties: The addition of this compound can lead to enhanced durability and performance of polymer-based materials.
- Innovative Applications: Ongoing research aims to explore its use in developing novel materials with tailored properties for specific industrial applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors, influencing various biological processes. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key analogs based on substituent positions and functional groups:
Pharmacological and Physicochemical Properties
- Solubility: Carboxylic acids at position 2 (e.g., 5-chloro-1H-indole-2-carboxylic acid) enhance solubility in polar solvents like ethanol and DMSO compared to position 3 analogs .
- Bioactivity : Methyl groups at position 2 (as in indomethacin) improve membrane permeability and target binding, whereas nitro groups (position 7) increase electrophilicity for covalent interactions .
- Thermal Stability : Methyl-substituted derivatives (e.g., 5-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid) exhibit higher melting points (~158–160°C) due to crystalline packing .
Key Research Findings
- SAR Studies : Substitution at position 3 (e.g., hexyl chains) in 5-chloroindole-2-carboxamides enhances antiviral activity, suggesting that bulkier groups at position 3 may optimize hydrophobic interactions .
- Crystallography : Indole-3-carboxylic acid derivatives form hydrogen-bonded dimers in crystal lattices, stabilizing the structure . Methyl groups at position 2 could disrupt this dimerization, affecting crystallinity.
- Synthetic Challenges : Over-refluxing during amide coupling generates side products, necessitating precise reaction control (4–6 hours optimal) .
Biological Activity
5-Chloro-2-methyl-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound belongs to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the chloro and methyl substituents on the indole structure enhances its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exhibit antiproliferative effects against various cancer cell lines.
Key Findings:
- Inhibition of Cancer Cell Proliferation : Compounds derived from 5-chloro-indole-2-carboxylate demonstrated significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against several cancer cell lines, including H460 and A549 .
- Mechanism of Action : The compound induces apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This dual action suggests a robust mechanism for triggering cell death in malignant cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (nM) | Mechanism |
|---|---|---|---|
| This compound | H460 | 29 | Apoptosis induction |
| This compound | A549 | 78 | Caspase activation |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing promising results.
Key Findings:
- Bacterial Inhibition : Studies indicate that derivatives containing the chloro and methyl groups possess enhanced antibacterial activity compared to their counterparts without these substituents. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 40 |
| This compound | S. aureus | 50 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored, with findings suggesting it may inhibit inflammatory pathways.
Key Findings:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that compounds related to this indole structure can reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation in various models .
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical settings:
- Cancer Treatment : In a study involving human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability, supporting its potential as a therapeutic agent in oncology .
- Antimicrobial Efficacy : A series of derivatives were evaluated for their antibacterial properties, with several compounds showing superior activity against resistant strains of bacteria compared to conventional treatments .
Q & A
Q. How to design a kinetic study for the hydrolysis of 5-chloro-2-methyl-1H-indole-3-carboxylate esters to the free acid?
- Answer : Conduct time-course experiments under varying pH (2–12) and temperatures (25–80°C). Monitor reaction progress via TLC (30% ethyl acetate in hexane) or HPLC. Calculate rate constants using pseudo-first-order kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
